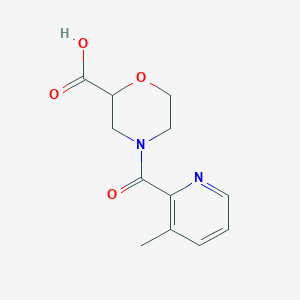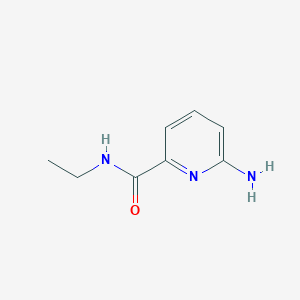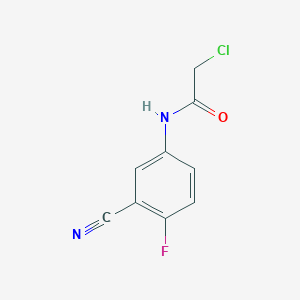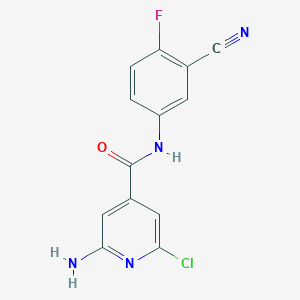![molecular formula C14H19N3 B7555171 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7555171.png)
2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline, also known as TMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TMI is a versatile compound that can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline is not fully understood, but it is believed to involve the formation of metal complexes with this compound as a ligand. These metal complexes can then interact with various biological molecules, leading to changes in their structure and function. This compound has been shown to interact with DNA, RNA, and proteins, and its binding affinity can be modulated by changing the metal ion present in the complex.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. This compound has also been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been explored for its potential use as a contrast agent in magnetic resonance imaging (MRI) due to its ability to bind to metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline is its versatility. It can be synthesized using different methods and can be used for a wide range of applications. This compound is also relatively easy to handle and has good stability under normal laboratory conditions. However, this compound can be toxic and should be handled with care. Additionally, the synthesis of this compound can be challenging, and the purity of the final product can be affected by various factors.
Direcciones Futuras
There are several future directions for the research on 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline. One potential direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the exploration of this compound's potential applications in the fields of catalysis, organic electronics, and biomedical imaging. Additionally, the mechanism of action of this compound needs to be further elucidated, and its potential toxicity needs to be thoroughly investigated.
Conclusion
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. This compound is a promising compound that warrants further research to fully explore its potential.
Métodos De Síntesis
2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline can be synthesized using different methods, including the reaction of 2,4,6-trimethyl aniline and 1-methylimidazole in the presence of a catalyst or the reaction of 2,4,6-trimethyl aniline and 1-methylimidazole in the presence of a base. The latter method is more efficient and yields higher purity products. The synthesis of this compound is an important step towards its applications in scientific research.
Aplicaciones Científicas De Investigación
2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been widely used in scientific research due to its unique properties. It has been used as a ligand for the synthesis of metal complexes and as a fluorescent probe for the detection of metal ions. This compound has also been used as a precursor for the synthesis of various organic compounds, including polymers and dendrimers. Additionally, this compound has been explored for its potential applications in the fields of catalysis, organic electronics, and biomedical imaging.
Propiedades
IUPAC Name |
2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-10-7-11(2)14(12(3)8-10)16-9-13-15-5-6-17(13)4/h5-8,16H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFNMGFFVGZYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2=NC=CN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)

![1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine](/img/structure/B7555106.png)


![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555136.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)
![2-[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555140.png)


![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)

![3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B7555186.png)
![2-[1-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]ethanol](/img/structure/B7555199.png)